4-Trimethylsilanylethynyl-benzoic acid ethyl ester, 97%
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester can be represented by the SMILES stringCSi(C)C#Cc1ccc(cc1)C(O)=O
. This indicates that the molecule contains a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzoic acid ethyl ester group. Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester include a density of 1.0±0.1 g/cm³, a boiling point of 299.2±32.0 °C at 760 mmHg, and a flash point of 112.0±20.7 °C . It also has a molar refractivity of 72.4±0.4 cm³ and a polar surface area of 26 Ų .Properties
IUPAC Name |
ethyl 4-(2-trimethylsilylethynyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVGUOKLFNPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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